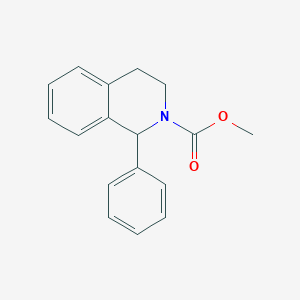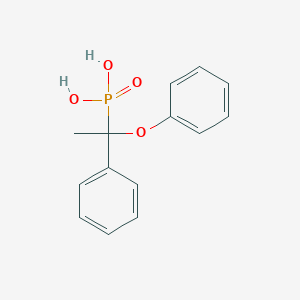
Methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the condensation of 1-phenyl-3,4-dihydroisoquinoline with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against monoamine oxidase and cholinesterase enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase. The inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, which is beneficial in the treatment of neurological disorders . The compound interacts with the active sites of these enzymes, blocking their activity and thereby exerting its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Similar in structure but with an amide group instead of an ester.
1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid: Similar but with a carboxylic acid group.
1-Phenyl-3,4-dihydroisoquinoline-2(1H)-methanol: Similar but with a hydroxyl group.
Uniqueness
Methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its amide, acid, and alcohol analogs. This uniqueness makes it a valuable compound for specific applications in drug design and organic synthesis.
Propiedades
Número CAS |
87803-13-2 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
methyl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H17NO2/c1-20-17(19)18-12-11-13-7-5-6-10-15(13)16(18)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
Clave InChI |
DSYZPHZZKBSSHQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)


![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)




![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
![1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B14386114.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)
